molecular formula C9H9ClN2O B13025068 N-Allyl-4-chloronicotinamide CAS No. 62458-87-1

N-Allyl-4-chloronicotinamide

Cat. No.: B13025068
CAS No.: 62458-87-1
M. Wt: 196.63 g/mol
InChI Key: RGNCOSHHPFQSJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Allyl-4-chloronicotinamide can be synthesized through several methods. One common method involves the reaction of 4-chloronicotinamide with allyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . The reaction typically proceeds at room temperature and yields the desired product after purification.

Another method involves the use of palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. In this approach, N-allyl imines are activated via C-H activation and subsequently undergo nucleophilic attack by glycinates, leading to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-4-chloronicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives with the allyl group intact.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Comparison with Similar Compounds

N-Allyl-4-chloronicotinamide can be compared with other similar compounds, such as:

These compounds share a similar nicotinamide core structure but differ in the substituents on the pyridine ring. This compound is unique due to the presence of the allyl group, which imparts different chemical and biological properties compared to its analogs.

Properties

CAS No.

62458-87-1

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

4-chloro-N-prop-2-enylpyridine-3-carboxamide

InChI

InChI=1S/C9H9ClN2O/c1-2-4-12-9(13)7-6-11-5-3-8(7)10/h2-3,5-6H,1,4H2,(H,12,13)

InChI Key

RGNCOSHHPFQSJX-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=C(C=CN=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.